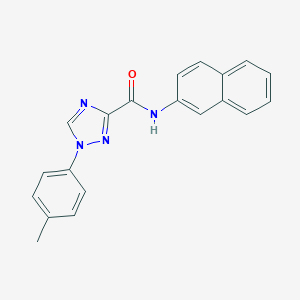![molecular formula C17H12F3N3O B278944 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "PTPB" and has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes involved in various cellular processes.
Wirkmechanismus
PTPB works by inhibiting the activity of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which are enzymes that play a key role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, PTPB can disrupt the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that PTPB can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting cancer growth. Additionally, PTPB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, PTPB can starve cancer cells of the nutrients they need to grow and survive.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTPB in lab experiments is that it is a highly specific inhibitor of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which allows researchers to target specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has shown promise in enhancing the efficacy of existing chemotherapy drugs, which could lead to more effective cancer treatments. However, one limitation of using PTPB in lab experiments is that it may have off-target effects on other cellular processes, which could lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on PTPB. One area of interest is the development of more potent and selective PTP inhibitors that could be used in cancer treatment. Additionally, researchers are exploring the use of PTPB in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the role of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide in other diseases, such as diabetes and autoimmune disorders, which could lead to new therapeutic applications for PTP inhibitors like PTPB.
Synthesemethoden
The synthesis of PTPB involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide as the final product.
Wissenschaftliche Forschungsanwendungen
PTPB has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that PTPB can inhibit the growth and proliferation of cancer cells by targeting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Eigenschaften
Produktname |
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
Molekularformel |
C17H12F3N3O |
Molekulargewicht |
331.29 g/mol |
IUPAC-Name |
4-pyrazol-1-yl-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-6-14(7-5-13)22-16(24)12-2-8-15(9-3-12)23-11-1-10-21-23/h1-11H,(H,22,24) |
InChI-Schlüssel |
KNAMFHMBWFMAJA-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)


![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)